![molecular formula C22H10Br2N2O6 B11098966 2,6-bis(5-bromo-2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11098966.png)
2,6-bis(5-bromo-2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
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Overview
Description
2,6-BIS(5-BROMO-2-HYDROXYPHENYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE is a complex organic compound belonging to the class of pyrroles This compound is characterized by the presence of bromine and hydroxyl groups attached to a pyrroloisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-BIS(5-BROMO-2-HYDROXYPHENYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by bromination and hydroxylation steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency and consistency in product quality. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-BIS(5-BROMO-2-HYDROXYPHENYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of hydroquinones.
Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include various substituted pyrroloisoindole derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
2,6-BIS(5-BROMO-2-HYDROXYPHENYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,6-BIS(5-BROMO-2-HYDROXYPHENYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit kinase activity, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
2,6-BIS(2-HYDROXYPHENYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE: Lacks bromine atoms, resulting in different reactivity and applications.
2,6-DIMETHYL-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE: Contains methyl groups instead of bromine and hydroxyl groups, leading to variations in chemical behavior and uses.
Uniqueness
The presence of bromine and hydroxyl groups in 2,6-BIS(5-BROMO-2-HYDROXYPHENYL)PYRROLO[3,4-F]ISOINDOLE-1,3,5,7(2H,6H)-TETRAONE imparts unique chemical properties, such as increased reactivity and potential for forming hydrogen bonds. These characteristics make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H10Br2N2O6 |
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Molecular Weight |
558.1 g/mol |
IUPAC Name |
2,6-bis(5-bromo-2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C22H10Br2N2O6/c23-9-1-3-17(27)15(5-9)25-19(29)11-7-13-14(8-12(11)20(25)30)22(32)26(21(13)31)16-6-10(24)2-4-18(16)28/h1-8,27-28H |
InChI Key |
BWPCNPARGIOPIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=C(C=CC(=C5)Br)O)O |
Origin of Product |
United States |
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